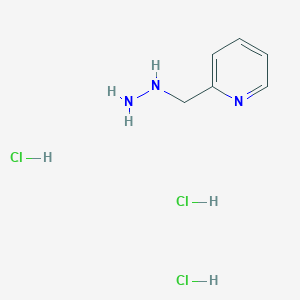
1-(Pyridin-2-ylmethyl)hydrazine trihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Pyridin-2-ylmethyl)hydrazine trihydrochloride is a chemical compound with the molecular formula C6H12Cl3N3 and a molecular weight of 232.53858 . It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyridine ring attached to a hydrazine moiety, which is further stabilized by three hydrochloride groups.
準備方法
The synthesis of 1-(Pyridin-2-ylmethyl)hydrazine trihydrochloride typically involves the reaction of pyridine-2-carbaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction. The product is then purified through recrystallization or other suitable methods to obtain the trihydrochloride salt .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
化学反応の分析
1-(Pyridin-2-ylmethyl)hydrazine trihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: It can be reduced to form hydrazine derivatives using reducing agents such as sodium borohydride.
Substitution: The hydrazine moiety can undergo substitution reactions with various electrophiles, leading to the formation of substituted hydrazine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce a wide range of functionalized hydrazine compounds .
科学的研究の応用
1-(Pyridin-2-ylmethyl)hydrazine trihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in various organic synthesis pathways.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.
作用機序
The mechanism of action of 1-(Pyridin-2-ylmethyl)hydrazine trihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .
類似化合物との比較
1-(Pyridin-2-ylmethyl)hydrazine trihydrochloride can be compared with other similar compounds, such as:
2-(Hydrazinylmethyl)pyridine: This compound lacks the trihydrochloride groups, which may affect its solubility and stability.
Pyridine-2-carbaldehyde hydrazone: This derivative has a different functional group, which can lead to variations in reactivity and biological activity.
N-Methylpyridin-2-ylmethylamine: This compound has a methyl group instead of a hydrazine moiety, resulting in different chemical and biological properties.
生物活性
1-(Pyridin-2-ylmethyl)hydrazine trihydrochloride is a hydrazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and various studies that highlight its therapeutic potential.
The synthesis of this compound typically involves the reaction of pyridine-2-carbaldehyde with hydrazine hydrate in an acidic environment, often using hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion, followed by purification through recrystallization or other methods to yield the trihydrochloride salt.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of their activity. This interaction can influence several biochemical pathways, which contributes to its observed biological effects .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. Hydrazones, in general, have been documented for their antibacterial and antifungal activities. Specific studies have shown that derivatives of hydrazones can inhibit the growth of various pathogens, suggesting that this compound may possess similar properties .
Anticancer Properties
In vitro studies have explored the anticancer potential of hydrazine derivatives, including those structurally related to this compound. For example, hydrazone derivatives have demonstrated cytotoxic effects against cancer cell lines such as MDA-MB 231 and HCT116, with IC50 values ranging from low micromolar concentrations . The compound's mechanism may involve the inhibition of key enzymes involved in cancer cell proliferation.
Research Findings and Case Studies
Several studies have investigated the biological activities associated with hydrazone compounds:
特性
IUPAC Name |
pyridin-2-ylmethylhydrazine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.3ClH/c7-9-5-6-3-1-2-4-8-6;;;/h1-4,9H,5,7H2;3*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVGYODKZCNCBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNN.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














